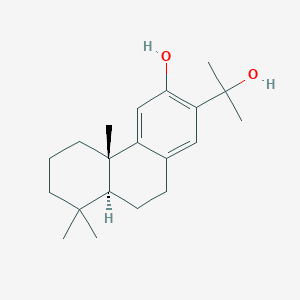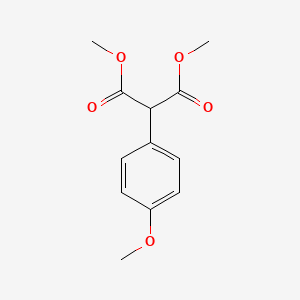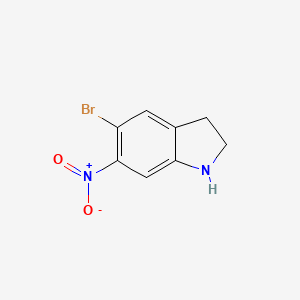
15-Hydroxyferruginol
Vue d'ensemble
Description
15-Hydroxyferruginol is a naturally occurring diterpenoid compound derived from the abietane skeleton. It is known for its significant biological activities and is found in various plant species, particularly those belonging to the Lamiaceae family. This compound has garnered attention due to its potential therapeutic applications and its role in the biosynthesis of other bioactive diterpenoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyferruginol involves several steps, starting from the precursor compound abietatriene. One common method includes the hydroxylation of abietatriene at specific positions to yield this compound. The process typically involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of genetically engineered microorganisms or plant cell cultures. These methods leverage the natural biosynthetic pathways of the compound, optimizing the yield and purity through metabolic engineering and fermentation processes .
Analyse Des Réactions Chimiques
Types of Reactions: 15-Hydroxyferruginol undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated or oxidized derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens or alkylating agents under specific conditions
Major Products Formed:
Oxidation Products: 11-Hydroxyferruginol, abietaquinone.
Reduction Products: Reduced forms of ferruginol.
Substitution Products: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
15-Hydroxyferruginol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bioactive diterpenoids.
Biology: Studied for its role in plant defense mechanisms and its biosynthetic pathways.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapeutics
Mécanisme D'action
The mechanism of action of 15-Hydroxyferruginol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of enzyme activities and signaling pathways. For instance, it has been shown to inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by targeting key regulatory proteins and pathways .
Comparaison Avec Des Composés Similaires
15-Hydroxyferruginol is structurally similar to other abietane diterpenoids, such as:
- Ferruginol
- 11-Hydroxyferruginol
- Sugiol
- Hinokiol
- 6,7-Dehydroferruginol
Uniqueness: What sets this compound apart is its specific hydroxylation pattern, which imparts unique biological activities and chemical properties. This distinct structure allows it to interact differently with biological targets compared to its analogs .
Propriétés
IUPAC Name |
(4bS,8aS)-2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3/t17-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCYTPYLLIAKGA-FXAWDEMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC3=CC(=C(C=C23)O)C(C)(C)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)



![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)





